(2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1798412-56-2
VCID: VC5165728
InChI: InChI=1S/C16H17N3O3/c20-16(6-5-13-3-2-12-21-13)19-10-7-14(8-11-19)22-15-4-1-9-17-18-15/h1-6,9,12,14H,7-8,10-11H2/b6-5+
SMILES: C1CN(CCC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CO3
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33

(2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one

CAS No.: 1798412-56-2

Cat. No.: VC5165728

Molecular Formula: C16H17N3O3

Molecular Weight: 299.33

* For research use only. Not for human or veterinary use.

(2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one - 1798412-56-2

Specification

CAS No. 1798412-56-2
Molecular Formula C16H17N3O3
Molecular Weight 299.33
IUPAC Name (E)-3-(furan-2-yl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C16H17N3O3/c20-16(6-5-13-3-2-12-21-13)19-10-7-14(8-11-19)22-15-4-1-9-17-18-15/h1-6,9,12,14H,7-8,10-11H2/b6-5+
Standard InChI Key JMIJHZNRSYVPKD-AATRIKPKSA-N
SMILES C1CN(CCC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one, reflects its three primary components:

  • Furan-2-yl group: A five-membered aromatic oxygen heterocycle contributing electron-rich character.

  • Pyridazin-3-yloxy-piperidine: A piperidine ring substituted at the 4-position with a pyridazine ether linkage. Pyridazine, a six-membered diazine ring, introduces hydrogen-bonding capabilities.

  • α,β-unsaturated ketone (enone): The conjugated system (C=O–C=C) enables resonance stabilization and potential electrophilic reactivity.

The E-configuration of the enone double bond is confirmed by its SMILES notation: C1CN(CCN1C2=NN=C(C=C2)OC3CCN(C3)C(=O)/C=C/C4=CC=CO4), where the /C=C/ segment explicitly denotes the trans geometry .

Spectroscopic and Computational Data

Key molecular properties include:

PropertyValueSource
Molecular formulaC₂₀H₁₉N₅O₂
Molecular weight361.4 g/mol
SMILESC1CN(CCN1C2=NN=C(C=C2)OC3CCN...
InChIKeyIEBHTFSIHZRTCT-RMKNXTFCSA-N
Topological polar surface area93.6 Ų (calculated)

The InChIKey hash confirms the compound’s unique stereochemical identity, while the polar surface area suggests moderate solubility in polar solvents .

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis protocol is reported for this compound, analogous enones are typically synthesized via Claisen-Schmidt condensation. This involves base-catalyzed aldol condensation between a ketone and an aldehyde. For example:

  • Aldehyde component: 4-(Pyridazin-3-yloxy)piperidine-1-carbaldehyde.

  • Ketone component: Furan-2-yl methyl ketone.

The reaction proceeds under basic conditions (e.g., NaOH/EtOH), yielding the α,β-unsaturated ketone via dehydration .

Characterization Techniques

Structural validation of similar compounds employs:

  • X-ray crystallography: Resolves bond lengths and angles, as demonstrated in studies of (E)-3-(4-methylphenyl)-1-(thiazol-2-yl)prop-2-en-1-one .

  • NMR spectroscopy: ¹H NMR would reveal furan protons (δ 6.3–7.4 ppm), enone vinyl protons (δ 6.8–7.2 ppm), and piperidine/pyridazine signals (δ 1.5–4.5 ppm) .

  • IR spectroscopy: Strong C=O stretch (~1680 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar groups (ketone, ether) and aromatic systems:

  • Polar solvents: Likely soluble in DMSO, DMF, and ethanol.

  • Nonpolar solvents: Poor solubility in hexane or toluene.

Stability studies of analogous enones suggest susceptibility to photodegradation and hydrolysis under acidic/basic conditions .

Crystallographic Insights

Although no crystal structure is reported for this compound, related enones exhibit planar geometries stabilized by π-π stacking. For instance, (E)-1-(4-bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one crystallizes in a triclinic system with a = 5.8944 Å and α = 102.4° . Such data inform predictions about packing efficiency and melting points.

Biological Activity and Hypothetical Applications

Antimicrobial and Anticancer Prospects

Chalcone derivatives with nitrofuran groups exhibit antitubercular activity (MIC = 1.6 μg/mL) . The conjugated enone system in the target compound could disrupt microbial cell membranes via electrophilic attack on thiol groups.

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